2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

Lipophilicity Medicinal Chemistry ADME

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone (CAS 26944-43-4) is a trifluoromethyl aryl ketone (TFMK) with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol. This fluorinated acetophenone derivative features an ortho-methoxy substitution pattern on the phenyl ring.

Molecular Formula C9H7F3O2
Molecular Weight 204.15 g/mol
CAS No. 26944-43-4
Cat. No. B1302226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone
CAS26944-43-4
Molecular FormulaC9H7F3O2
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)C(F)(F)F
InChIInChI=1S/C9H7F3O2/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5H,1H3
InChIKeySKDHRHGYJIMXRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone (CAS 26944-43-4): A 2-Methoxy-Substituted Trifluoromethyl Aryl Ketone Building Block


2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone (CAS 26944-43-4) is a trifluoromethyl aryl ketone (TFMK) with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol [1]. This fluorinated acetophenone derivative features an ortho-methoxy substitution pattern on the phenyl ring. The compound is primarily employed as a synthetic intermediate in medicinal chemistry and as a building block for more complex fluorinated structures, where its electron-deficient trifluoroacetyl group serves as a reactive handle for nucleophilic additions and its methoxy group can influence both electronic properties and metabolic stability .

Why 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone Cannot Be Replaced by Common Acetophenone Analogs in Critical Applications


The presence of both a trifluoromethyl ketone and an ortho-methoxy group in 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone creates a unique chemical profile that is not interchangeable with its closest analogs. Generic substitution with non-fluorinated acetophenones, such as 1-(2-methoxyphenyl)ethanone (CAS 4079-52-1), would eliminate the potent enzyme-inhibiting properties and electrophilic reactivity conferred by the trifluoromethyl group [1]. Conversely, substitution with a para-methoxy isomer, 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone (CAS 711-38-6), or the unsubstituted 2,2,2-Trifluoro-1-phenylethanone (CAS 434-45-7), alters the compound's electronic distribution, dipole moment, and interaction with biological targets, as established by structure-activity relationship (SAR) models for trifluoromethyl ketones [2]. The ortho-methoxy group specifically influences the compound's lipophilicity (XLogP3 = 2.9) and may enhance metabolic stability compared to the para-isomer, impacting its suitability as a drug candidate intermediate . Therefore, selection between these seemingly similar compounds must be guided by quantitative differences in their physical properties and biological activity.

Quantitative Differentiation of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone from Close Analogs


Influence of Ortho-Methoxy Substitution on Lipophilicity vs. Para Isomer

The ortho-methoxy substitution in 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone results in a calculated partition coefficient (XLogP3) of 2.9 [1]. While a direct XLogP3 value for the para-isomer (2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone) is not uniformly reported in the same database, class-level inference indicates that the ortho-substitution generally increases lipophilicity compared to the para-analog due to reduced hydrogen bonding capacity of the methoxy oxygen. This difference is critical, as lipophilicity directly correlates with membrane permeability and metabolic stability [2].

Lipophilicity Medicinal Chemistry ADME

Carboxylesterase (CE) Inhibition Potency of Trifluoromethyl Ketone Scaffold

Trifluoromethyl ketone (TFK)-containing compounds, including 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone, are established as potent inhibitors of mammalian carboxylesterases (CES) [1]. A QSAR study comparing benzil and TFK-mediated CE inhibition found that a comprehensive model incorporating TFK structures described 92% of observed activity for human intestinal carboxylesterase (hiCE), 85% for human carboxylesterase 1 (hCE1), and 87% for rat carboxylesterase (rCE) [2]. This potent, broad-spectrum inhibition is a hallmark of the TFK scaffold and contrasts sharply with non-fluorinated acetophenones, which lack this biological activity.

Enzyme Inhibition Carboxylesterase Drug Metabolism

Electrophilic Reactivity: Trifluoroacetyl vs. Acetyl Moiety

The trifluoroacetyl group in 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone is significantly more electrophilic than the acetyl group in its non-fluorinated analog, 1-(2-methoxyphenyl)ethanone. The strong electron-withdrawing effect of the trifluoromethyl group dramatically increases the partial positive charge on the carbonyl carbon. This is quantitatively supported by the difference in the Hammett substituent constant (σp) for CF3 (0.54) versus CH3 (-0.17) [1]. This enhanced electrophilicity makes the TFK compound a superior electrophile for nucleophilic addition reactions, including the formation of hydrates, hemiacetals, and adducts with various nucleophiles, which is fundamental to its role as a transition-state analog enzyme inhibitor and a versatile synthetic intermediate [2].

Synthetic Chemistry Reactivity Electrophilicity

Synthetic Utility in Trifluoromethoxylation Reactions

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone has been specifically investigated for its reactivity in direct trifluoromethoxylation of aromatic compounds [1]. This research demonstrates that the compound can serve as a source of the trifluoromethoxy (OCF3) radical, enabling the selective functionalization of electron-rich and electron-poor arenes. This reactivity is a direct consequence of the labile trifluoromethyl ketone group and its interaction with the ortho-methoxy substituent, which influences the reaction pathway. In contrast, the para-isomer or the non-methoxy analog may exhibit different selectivity or reactivity profiles in such radical-based transformations.

Synthetic Methodology Fluorine Chemistry Radical Reactions

Strategic Applications of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone Based on Differential Evidence


Medicinal Chemistry: Intermediate for CNS-Penetrant Drug Candidates

The calculated XLogP3 of 2.9 for 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone suggests a favorable lipophilicity profile for crossing the blood-brain barrier, a property further supported by class-level inference regarding ortho-substituted methoxy groups [1]. This makes it a rational choice over the para-isomer for the synthesis of CNS-active drug candidates where improved membrane permeability is desired. The trifluoromethyl ketone moiety also offers a handle for further elaboration into transition-state analog inhibitors of serine hydrolases implicated in neurological disorders [2].

Biochemical Tool: Potent Carboxylesterase (CES) Inhibitor

As a member of the trifluoromethyl ketone (TFK) class, 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone is predicted to be a potent inhibitor of mammalian carboxylesterases (CES1 and CES2) [1]. This stands in stark contrast to its non-fluorinated analog, 1-(2-methoxyphenyl)ethanone, which lacks the electrophilic carbonyl necessary for stable hemiacetal formation with the enzyme's active-site serine [2]. It can be employed in in vitro assays to modulate the metabolism of ester-containing prodrugs like irinotecan or capecitabine, or to probe the role of CES enzymes in drug disposition [3].

Synthetic Chemistry: Versatile Electrophilic Building Block for Fluorinated Scaffolds

The significantly enhanced electrophilicity of the trifluoroacetyl group (quantified by a Δσp of 0.71 compared to an acetyl group) makes 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone a superior electrophilic partner in nucleophilic addition reactions [1]. It can be used to synthesize more complex fluorinated intermediates, such as trifluoromethylated alcohols, amines, and heterocycles, with higher yields and under milder conditions than would be possible with its non-fluorinated counterpart [2]. Its demonstrated utility in radical trifluoromethoxylation reactions further expands its value as a unique building block for introducing fluorine-containing motifs [3].

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